Einecs 298-619-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 298-619-6 is a chemical substance registered under the EU regulatory framework for existing commercial chemicals. The compound’s classification and properties can be inferred through computational methods such as Quantitative Structure-Activity Relationships (QSAR) and structural similarity analyses, which are critical for filling data gaps in toxicity and environmental impact assessments .

Properties

CAS No. |

93820-40-7 |

|---|---|

Molecular Formula |

C14H31NO3 |

Molecular Weight |

261.40 g/mol |

IUPAC Name |

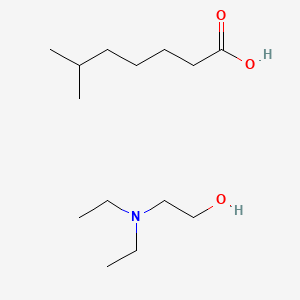

2-(diethylamino)ethanol;6-methylheptanoic acid |

InChI |

InChI=1S/C8H16O2.C6H15NO/c1-7(2)5-3-4-6-8(9)10;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,9,10);8H,3-6H2,1-2H3 |

InChI Key |

DEJBEXXXCAJTQT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCO.CC(C)CCCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 298-619-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-619-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of new pharmaceuticals or therapeutic agents. Industrially, it is used in the manufacture of various products, including polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-619-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to modulate cellular functions .

Comparison with Similar Compounds

Structural Similarity Metrics

Compounds are compared using the Tanimoto index, a measure of structural similarity based on PubChem 2D fingerprints. For example, 1,387 labeled chemicals from REACH Annex VI Table 3.1 were sufficient to predict properties for 33,000 unlabeled EINECS compounds via Read-Across Structure Activity Relationships (RASAR) .

Physicochemical Property Coverage

Studies comparing the ERGO dataset (28 reference substances) with 56,703 EINECS compounds demonstrate how bioavailability-related properties (e.g., logP, molecular weight) can identify overlaps in chemical space. This approach highlights that small subsets of chemicals can represent large chemical domains, reducing experimental burdens .

QSAR Modeling

QSAR models predict toxicity by linking molecular descriptors (e.g., hydrophobicity via log Kow) to experimental endpoints.

Comparison with Similar Compounds

Analog Identification and Properties

Using structural similarity and QSAR, hypothetical analogs of EINECS 298-619-6 could include halogenated compounds such as hexachlorocyclohexane (HCH) isomers (Table 1). These analogs share high hydrophobicity and persistence, making them relevant for environmental toxicity studies .

Table 1: Comparison of Hypothetical Analogs Based on Hexachlorocyclohexane Isomers

Toxicological and Environmental Profiles

- γ-HCH (Lindane): Known for high neurotoxicity and endocrine disruption, with a bioaccumulation factor (BCF) of 1,500 in fish .

Key Research Findings

Efficiency of Structural Similarity : A 70% Tanimoto similarity threshold allows RASAR models to cover >20× more compounds than the labeled set, reducing reliance on animal testing .

Property-Driven Clustering : ERGO’s physicochemical coverage analysis showed that 28 reference substances could represent 56,703 EINECS compounds, emphasizing the utility of property-based grouping .

QSAR Limitations : Models for nitrobenzenes and chlorinated alkanes achieved high accuracy (AUC >0.7) but covered <1% of EINECS chemicals, underscoring the need for broader structural diversity in training data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.